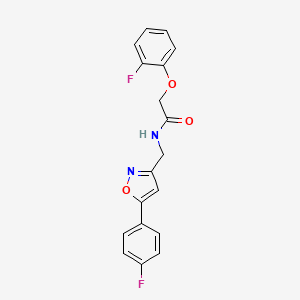

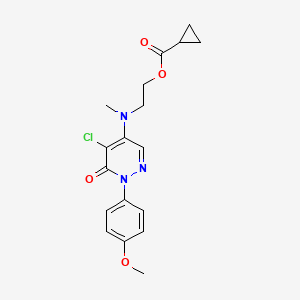

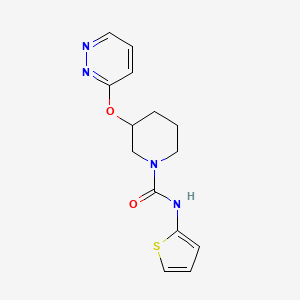

![molecular formula C20H18N2O5S B2534424 N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1795301-14-2](/img/structure/B2534424.png)

N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known as compound X, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the sulfonamide class of compounds and has been shown to have promising results in scientific research applications.

Scientific Research Applications

Catalysis and Metal-Organic Frameworks (MOFs)

The compound Fe₂Ni-BDC (generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions) has been synthesized using a solvothermal approach. Fe₂Ni-BDC is a bimetallic metal-organic framework (MOF) material. Researchers have explored its catalytic activity in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins. Notably, Fe₂Ni-BDC demonstrated good efficiency in this reaction, leading to the formation of N-(pyridin-2-yl)-benzamide. The catalyst can be reused without a substantial reduction in activity, making it a promising candidate for green applications .

Anti-Tubercular Activity

In the search for potent anti-tubercular agents, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. While this specific compound was not mentioned, the broader class of benzamides may hold promise in the fight against tuberculosis .

Biomedical Applications

The synthesis of 1 H-pyrazolo[3,4-b]pyridines, including derivatives of pyridyl benzamide, has been explored. These compounds exhibit potential biomedical applications. Although direct evidence for the compound is lacking, understanding the broader class of pyrazolo[3,4-b]pyridines can inform future research and drug development .

properties

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c23-28(24,17-7-8-18-19(13-17)26-11-10-25-18)22-14-15-4-3-5-16(12-15)27-20-6-1-2-9-21-20/h1-9,12-13,22H,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQBMSRUMLPYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

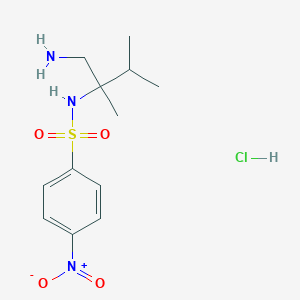

![3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2534341.png)

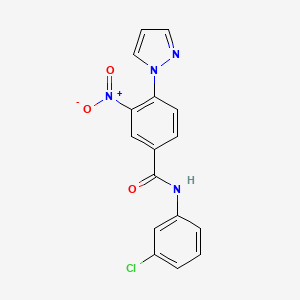

![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)

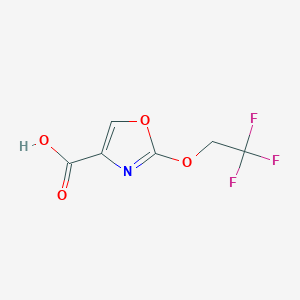

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2534349.png)

![3-Methoxy-N-methyl-N-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2534351.png)

![4-amino-2-[4-(2-furylcarbonyl)piperazino]-N~5~-(4-methoxyphenyl)-5-pyrimidinecarboxamide](/img/structure/B2534359.png)